molecular formula C18H18N4O B10938743 4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide

4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10938743
M. Wt: 306.4 g/mol
InChI Key: JZPMGZZJEFFCGS-UHFFFAOYSA-N
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Description

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.

    Formation of the Benzamide: The final step involves the formation of the benzamide group through an acylation reaction, where the triazole derivative reacts with a benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl and triazole groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(4-METHYLBENZYL)BENZAMIDE
  • 4-METHYL-N-(1-PHENYL-ETHYL)-BENZAMIDE
  • 4-METHYL-N-PHENETHYL-BENZAMIDE

Uniqueness

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This distinguishes it from other benzamide derivatives that may lack the triazole ring or have different substituents.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C18H18N4O/c1-13-7-9-15(10-8-13)17(23)20-18-19-12-22(21-18)11-16-6-4-3-5-14(16)2/h3-10,12H,11H2,1-2H3,(H,20,21,23)

InChI Key

JZPMGZZJEFFCGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3C

Origin of Product

United States

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